An In-depth Technical Guide to Ethyl 4-iodo-2-nitrobenzoate (CAS 1260796-96-0)
An In-depth Technical Guide to Ethyl 4-iodo-2-nitrobenzoate (CAS 1260796-96-0)
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Modern Organic Synthesis
Ethyl 4-iodo-2-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an ethyl ester, a nitro group, and an iodine atom, offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, a common pharmacophore. The iodine atom, being the most reactive of the halogens in cross-coupling reactions, provides a prime handle for the introduction of molecular complexity through well-established catalytic methods. The ethyl ester moiety can serve as a synthetic handle for further derivatization or as a key interacting group in a final target molecule.
This guide provides a comprehensive technical overview of Ethyl 4-iodo-2-nitrobenzoate, including a plausible synthetic pathway, a detailed discussion of its predicted reactivity with mechanistic insights, and a prospective look at its applications in drug discovery and organic synthesis. Given the limited publicly available data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource for researchers.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of Ethyl 4-iodo-2-nitrobenzoate and its close isomers is presented below. These values are essential for planning reactions, purification, and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value (Predicted/Estimated) | Source |
| CAS Number | 1260796-96-0 | - |
| Molecular Formula | C₉H₈INO₄ | - |
| Molecular Weight | 321.07 g/mol | - |
| Appearance | Likely a crystalline solid | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General principles of solubility |
| pKa (of conjugate acid) | Not available | - |
Proposed Synthesis of Ethyl 4-iodo-2-nitrobenzoate
A plausible and efficient synthesis of Ethyl 4-iodo-2-nitrobenzoate can be envisioned in two key steps starting from commercially available 4-iodo-2-nitrobenzoic acid. The overall synthetic scheme is outlined below, followed by a detailed, self-validating experimental protocol.
Synthetic Scheme
Caption: Proposed Fischer Esterification for the synthesis of Ethyl 4-iodo-2-nitrobenzoate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is based on well-established Fischer esterification procedures for aromatic carboxylic acids.[1][2]
Materials:
-
4-Iodo-2-nitrobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-nitrobenzoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise. The addition is exothermic, and the reaction mixture may warm up.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux with vigorous stirring for a period of 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude Ethyl 4-iodo-2-nitrobenzoate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of the characteristic ethyl group signals (a quartet and a triplet) in the ¹H NMR spectrum are key indicators of ester formation.
Chemical Reactivity and Synthetic Utility
Ethyl 4-iodo-2-nitrobenzoate is a highly versatile synthetic intermediate due to the distinct reactivity of its three functional groups. The following sections detail its potential in key organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making Ethyl 4-iodo-2-nitrobenzoate an excellent substrate for these transformations.[3]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Ethyl 4-iodo-2-nitrobenzoate can be readily coupled with a wide range of boronic acids or their derivatives to introduce new aryl, heteroaryl, or alkyl groups at the 4-position.
Caption: General scheme for the Suzuki-Miyaura coupling of Ethyl 4-iodo-2-nitrobenzoate.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand and base is crucial for achieving high yields and turnover numbers.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. Ethyl 4-iodo-2-nitrobenzoate can be coupled with a variety of primary and secondary amines to introduce a substituted amino group at the 4-position.
Caption: General scheme for the Buchwald-Hartwig amination of Ethyl 4-iodo-2-nitrobenzoate.
Expertise in Action: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. For electron-deficient aryl iodides like Ethyl 4-iodo-2-nitrobenzoate, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the reductive elimination step.
Reduction of the Nitro Group
The nitro group of Ethyl 4-iodo-2-nitrobenzoate can be selectively reduced to an amine, providing access to the corresponding aniline derivative. This transformation is fundamental in drug development as the amino group is a key pharmacophore in many bioactive molecules.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Care must be taken to avoid dehalogenation (removal of the iodine atom).
-
Metal-mediated Reduction: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media. These methods are often chemoselective and tolerate the ester and iodo functionalities.[4]
Caption: Reduction of the nitro group to an amine.
Hydrolysis of the Ethyl Ester
The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further modifications at this position, such as the formation of amides or other esters.
Prospective Applications in Drug Discovery and Materials Science
The unique substitution pattern and reactivity of Ethyl 4-iodo-2-nitrobenzoate make it a valuable precursor for the synthesis of a wide range of target molecules.
-
Medicinal Chemistry: Substituted 2-aminobenzoic acids and their derivatives are important scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. By utilizing the reactivity of the iodo and nitro groups, a diverse library of compounds can be generated for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6] The nitro group itself is a key feature in several approved drugs.[7][8]
-
Materials Science: The ability to undergo cross-coupling reactions makes this molecule a potential building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tailored electronic properties are crucial.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Ethyl 4-iodo-2-nitrobenzoate should be handled with care, following standard laboratory safety procedures.
-
General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[9] Organoiodine compounds can be lachrymatory and irritants.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 4-iodo-2-nitrobenzoate, despite the current scarcity of dedicated literature, presents itself as a highly promising and versatile building block for advanced organic synthesis. Its trifunctional nature allows for a sequential and controlled introduction of various functionalities, making it an ideal starting material for the synthesis of complex molecules in drug discovery and materials science. This technical guide, by providing a prospective analysis based on established chemical principles, aims to empower researchers to unlock the full potential of this valuable synthetic intermediate.
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